![molecular formula C26H28ClN5O2S B2472041 1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-62-5](/img/no-structure.png)

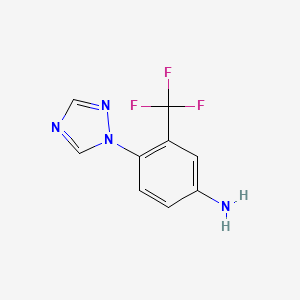

1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoloquinazoline is a fused heterocyclic nucleus, formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . Triazole compounds, which are part of this structure, are known to show versatile biological activities, as they can bind in the biological system with a variety of enzymes and receptors .

Aplicaciones Científicas De Investigación

Antiviral Activity

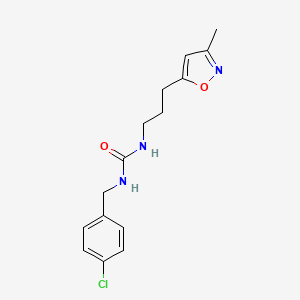

The compound was synthesized as a potential antiviral agent. Through aromatic nucleophilic substitution, novel derivatives were created. Among these, compound 8b exhibited promising antiviral activity. Further studies could explore its mechanism of action and efficacy against specific viruses .

Antibacterial and Antifungal Properties

In vitro antimicrobial screening revealed that several derivatives possess antibacterial and/or antifungal activities. Notably, compounds 4d, 6c, 7b, and 8a demonstrated effectiveness against pathogenic organisms. Investigating their mode of action and potential clinical applications would be valuable .

DNA-Intercalation Potential

Considering its structure, this compound may intercalate with DNA. DNA-intercalators play a crucial role in cancer therapy and other biomedical applications. Further research could explore its binding affinity, selectivity, and impact on cellular processes .

Structural Modifications for Enhanced Bioactivity

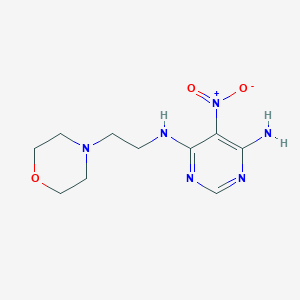

To enhance its bioactivity, structural modifications were explored. Incorporating piperazine or piperidine subunits (similar to fluoroquinolone antibiotics) could improve antimicrobial properties. Additionally, thioamide groups and [1,3,4]-oxadiazole moieties were introduced to optimize antiviral and antimicrobial effects .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of related compounds is crucial. In silico pharmacokinetic and molecular modeling studies could provide insights into how this compound interacts with biological targets and guide further optimization .

Mecanismo De Acción

Target of Action

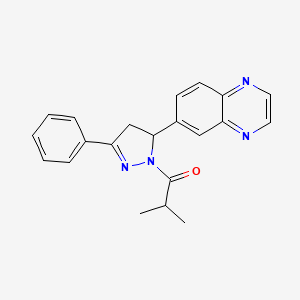

Similar compounds with a [1,2,4]triazolo[4,3-a]pyrazine structure have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, making them important targets in cancer treatment .

Mode of Action

It’s known that triazole compounds can bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . In the case of similar [1,2,4]triazolo[4,3-a]pyrazine derivatives, they have been found to inhibit the growth of cancer cells by inhibiting the expression of c-Met and VEGFR-2 .

Biochemical Pathways

Based on the inhibition of c-met and vegfr-2, it can be inferred that the compound may affect pathways related to cell growth and angiogenesis

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest that they exhibit satisfactory activity compared with lead compounds

Result of Action

The compound’s action results in the inhibition of cell growth, specifically in cancer cells. For instance, a similar compound was found to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibited the growth of A549 cells in a dose-dependent manner and induced late apoptosis of A549 cells .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a cyclohexylamine derivative with a 2-chlorobenzylthiol derivative, followed by a series of reactions to form the final product.", "Starting Materials": [ "Cyclohexylamine", "2-Chlorobenzyl chloride", "Sodium hydrosulfide", "Propylamine", "4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 2-chlorobenzylthiol - 2-Chlorobenzyl chloride is reacted with sodium hydrosulfide in a mixture of water and ethanol to form 2-chlorobenzylthiol.", "Step 2: Synthesis of intermediate - Cyclohexylamine is reacted with 2-chlorobenzylthiol in the presence of N,N'-Dicyclohexylcarbodiimide and dimethylformamide to form an intermediate.", "Step 3: Synthesis of propyl derivative - Propylamine is added to the intermediate obtained in step 2 and the mixture is heated to form the propyl derivative.", "Step 4: Synthesis of triazoloquinazoline - The propyl derivative obtained in step 3 is reacted with 4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid in the presence of N,N'-Dicyclohexylcarbodiimide and dimethylformamide to form the triazoloquinazoline intermediate.", "Step 5: Synthesis of final product - The triazoloquinazoline intermediate obtained in step 4 is reacted with sodium bicarbonate and chloroform to form the final product, which is then extracted using ethyl acetate and purified using methanol." ] } | |

Número CAS |

1111221-62-5 |

Nombre del producto |

1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Fórmula molecular |

C26H28ClN5O2S |

Peso molecular |

510.05 |

Nombre IUPAC |

1-[(2-chlorophenyl)methylsulfanyl]-N-cyclohexyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C26H28ClN5O2S/c1-2-14-31-24(34)20-13-12-17(23(33)28-19-9-4-3-5-10-19)15-22(20)32-25(31)29-30-26(32)35-16-18-8-6-7-11-21(18)27/h6-8,11-13,15,19H,2-5,9-10,14,16H2,1H3,(H,28,33) |

SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=CC=C5Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471960.png)

![4-[3-(1-Methylpyrazol-3-yl)-5-oxo-2-pyrazolinyl]benzenesulfonamide](/img/structure/B2471962.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2471966.png)

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2471973.png)

![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide)](/img/structure/B2471977.png)

![(Z)-7-(azepan-1-ylmethyl)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2471978.png)

![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2471980.png)